Piperazine, 1-acetyl-2-ethenyl-
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Overview
Description
1-(2-Ethenylpiperazin-1-yl)ethanone is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of an ethenyl group attached to the piperazine ring and an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethenylpiperazin-1-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of piperazine with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-(2-ethenylpiperazin-1-yl)ethanone involves large-scale reactors and continuous flow systems. The process is optimized for high efficiency and minimal waste. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethenylpiperazin-1-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens such as chlorine and bromine, along with nucleophiles like hydroxide ions, are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Ethenylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-ethenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Ethylpiperazin-1-yl)ethanone: This compound has a similar structure but with an ethyl group instead of an ethenyl group.
1-(2-Hydroxyethyl)piperazine: This compound contains a hydroxyethyl group attached to the piperazine ring.
Uniqueness: 1-(2-Ethenylpiperazin-1-yl)ethanone is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(2-ethenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C8H14N2O/c1-3-8-6-9-4-5-10(8)7(2)11/h3,8-9H,1,4-6H2,2H3 |
InChI Key |
CVBNKUTUBTVAIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCNCC1C=C |
Origin of Product |
United States |
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